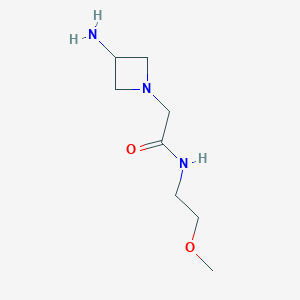
(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone
Descripción general
Descripción
(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone, also known as 3-AAM, is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. 3-AAM is a synthetic molecule that has been used in the synthesis of a variety of bioactive compounds, such as peptides and polymers. 3-AAM is a versatile building block that can be used to create a wide range of compounds with varying properties.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone: has potential applications in the development of new pharmaceutical compounds. The azetidinone moiety is a core structure in β-lactam antibiotics, which are vital for treating bacterial infections . The azido group could be used in click chemistry to create diverse derivatives with possible therapeutic properties.
Chemical Synthesis
In chemical synthesis, this compound could serve as a building block for the construction of complex molecules. Its reactive azido group can participate in various cycloaddition reactions, allowing for the synthesis of novel organic compounds with potential applications in medicinal chemistry.
Material Science
The compound’s structural features make it a candidate for the synthesis of new materials. For example, its incorporation into polymers could lead to materials with unique properties, such as enhanced thermal stability or novel electronic characteristics.
Biochemistry
Agriculture
In agriculture, derivatives of this compound might be explored for their potential use as growth promoters or pesticides. The azetidinone ring system, in particular, could be modified to enhance its interaction with biological targets in plants or plant pests.
Environmental Science
Lastly, in environmental science, this compound could be utilized in the development of sensors or indicators for environmental monitoring. Its chemical reactivity might allow it to detect or bind to specific pollutants, aiding in environmental analysis and protection efforts.
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-17-9-8(3-2-4-12-9)10(16)15-5-7(6-15)13-14-11/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAFVGKOEIXLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)



![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1489049.png)

![1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1489051.png)


![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489055.png)
![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)